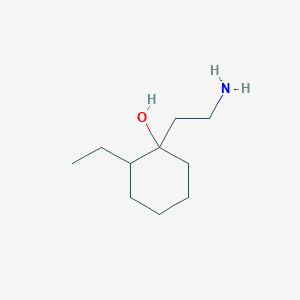
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol is an organic compound that features both amine and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of corresponding nitro compounds, azides, imines, nitriles, or unsubstituted amides using catalytic hydrogenation or metal-hydride reduction . For example, the reduction of nitro compounds with hydrogen over a metal catalyst (such as platinum or nickel) or with lithium aluminum hydride can yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (Pt or Ni) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes
作用機序
The mechanism by which 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol exerts its effects depends on its interactions with molecular targets. For instance, the amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
2-(2-Aminoethylamino)ethanol: Another compound with both amine and alcohol functional groups.
Tris(2-aminoethyl)amine: A compound with multiple amine groups, used as a chelating agent.
Uniqueness
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol is unique due to its specific cyclohexane ring structure with both amine and alcohol groups, which can influence its reactivity and applications compared to other similar compounds.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(2-aminoethyl)-2-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9-5-3-4-6-10(9,12)7-8-11/h9,12H,2-8,11H2,1H3 |
InChIキー |
ZPYOVDDDVRBWFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


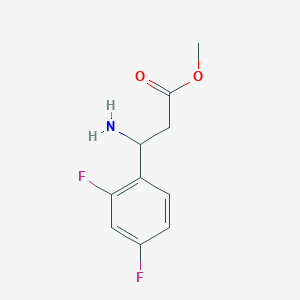
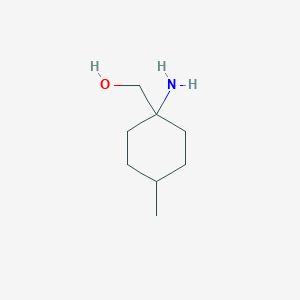
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
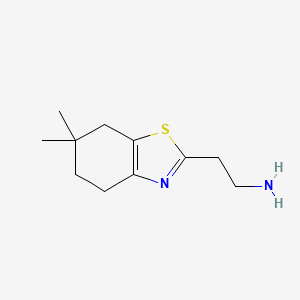
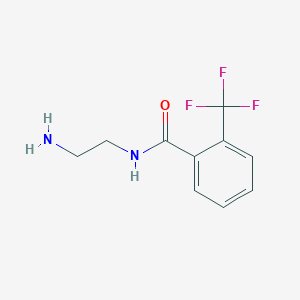
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
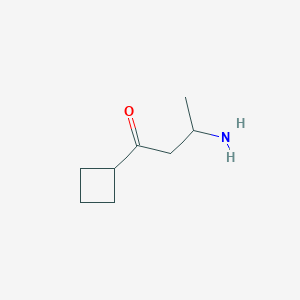
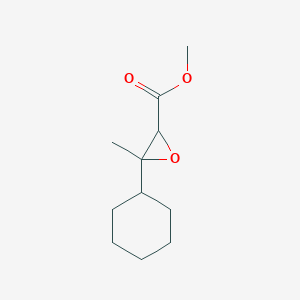
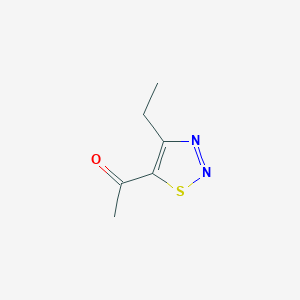
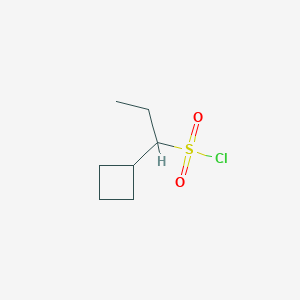

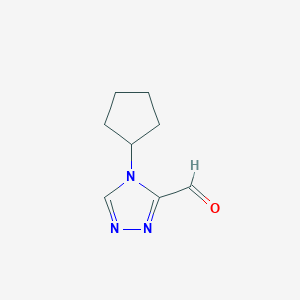
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)

